Aniline water
Description
Its aqueous solutions, often termed "aniline water," are critical in industrial and environmental contexts due to aniline’s widespread use in dyes, polymers, and pharmaceuticals. However, aniline’s toxicity (classified as a Group 3 carcinogen by IARC) and low biodegradability make its presence in water a significant environmental concern . Regulatory agencies like the EPA list aniline as a priority pollutant, necessitating advanced removal techniques such as adsorption, oxidation, and biodegradation .
Properties
CAS No. |
179938-55-7 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
aniline;hydrate |
InChI |
InChI=1S/C6H7N.H2O/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H2 |
InChI Key |
CYGKLLHTPPFPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aniline can be synthesized through several methods, with the most common being the reduction of nitrobenzene. This process involves two main steps:
Nitration of Benzene: Benzene reacts with concentrated sulfuric acid and concentrated nitric acid at around 40°C to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced using tin (Sn) and concentrated hydrochloric acid (HCl) to form aniline. .
Industrial Production Methods: Industrial production of aniline often involves catalytic hydrogenation of nitrobenzene using catalysts such as palladium on carbon (Pd/C) or platinum (Pt). This method is efficient and produces high yields of aniline .
Chemical Reactions Analysis
Acid-Base Reactions and Solubility
Aniline exhibits weak basicity in water due to resonance stabilization of the lone pair on nitrogen. Its pKa is 4.6 , enabling protonation in acidic conditions to form the anilinium ion (C₆H₅NH₃⁺) .
-
Reaction :
-
Solubility : Aniline is slightly soluble in water (3.6 g/100 mL at 25°C) , but solubility increases in acidic or organic solvents like ethanol .
Oxidation Reactions
Aniline undergoes oxidation under varied conditions, forming intermediates like nitrobenzene, azobenzene, or polyaniline oligomers.
Photocatalytic Degradation
CuO nanoparticles under UV light degrade aniline with 90.16% efficiency in 90 minutes at pH 7 :
| Parameter | Optimal Value |
|---|---|
| Initial concentration | 50 mg/L |
| Catalyst dosage | 0.1 g/L |
| Apparent rate constant (Kₐₚₚ) | 0.029 min⁻¹ |
Plasma-Induced Degradation
Gaseous streamer corona plasma degrades aniline via hydroxyl radicals (·OH) and ozone (O₃) :
-
Degradation efficiency : 98.5% in 7.5 minutes without gas ventilation .
-
Mechanism : Superoxide radicals (O₂⁻) initiate oligomerization, suppressed by TEMPO or superoxide dismutase .
Electrophilic Substitution
Aniline’s aromatic ring is highly reactive toward electrophiles. In aqueous bromine, rapid tribromination occurs without protection :
-
Reaction :
-
Protection : Acetylation with acetic anhydride yields acetanilide , enabling mono-substitution .
Acylation
Aniline reacts with acetic anhydride in acidic water to form acetanilide :
-
Procedure :
-
Dissolve aniline in HCl, add acetic anhydride, and neutralize with sodium acetate.
-
Yield: ~90% after recrystallization.
-
Diazotization
In ice-cold HCl, aniline forms diazonium salts for coupling or Sandmeyer reactions :
Key Data Tables
Table 1: Comparative Degradation Kinetics of Aniline
| Method | pH | Time (min) | Efficiency (%) | Rate Constant (min⁻¹) | Source |
|---|---|---|---|---|---|
| UV/CuO nanoparticles | 7 | 90 | 90.16 | 0.029 | |
| Plasma (no ventilation) | 7 | 7.5 | 98.5 | 0.45 | |
| Plasma (O₂ atmosphere) | 7 | 60 | 82.0 | 0.016 |
Table 2: Products of Aniline Oxidation
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ (neutral) | Nitrobenzene | Aqueous, 25°C |
| KMnO₄ (acidic) | Aniline black polymer | H₂SO₄, 100°C |
| O₃/·OH radicals | p-Benzoquinone | Plasma irradiation |
Scientific Research Applications
Wastewater Treatment
1.1 Membrane Distillation and Crystallization
Recent studies have proposed innovative methods for treating aniline wastewater using membrane distillation coupled with crystallization processes. This approach aims for zero liquid discharge (ZLD), effectively minimizing environmental impact. A long-term experiment demonstrated the feasibility of this method, resulting in the formation of regular salt crystals from aniline wastewater, indicating successful treatment and recovery of resources .
1.2 Electrochemical Treatment Methods
The bipolar membrane microbial electrolysis cell-Fenton system has shown promise in treating high concentrations of aniline in wastewater. Research indicates that this system can achieve a degradation efficiency of up to 97.1% under optimal conditions (pH 2-3). The process not only degrades aniline but also mineralizes it effectively, making it a cost-effective solution for industrial wastewater management .
Analytical Chemistry
2.1 Detection and Quantification
Aniline water is crucial for developing sensitive analytical methods for detecting aniline and its derivatives in environmental samples. Techniques such as capillary zone electrophoresis (CZE) have been employed to measure aniline concentrations in water samples with detection limits as low as 0.29 ng/mL. This method provides a rapid and environmentally friendly approach to monitoring water quality .
2.2 Solid-Phase Extraction
Another analytical method involves solid-phase extraction followed by high-performance liquid chromatography (HPLC) to determine aniline levels in drinking water and environmental samples. This technique meets stringent regulatory requirements while ensuring accurate quantification of primary aromatic amines, including aniline .
Environmental Monitoring
3.1 Impact Assessment
This compound plays a vital role in assessing the environmental impact of industrial effluents containing aniline. Studies have shown that monitoring the presence of aniline in local waterways can provide insights into pollution sources and help develop strategies for remediation .
3.2 Research on Phase Equilibria
Research into phase equilibria involving aniline-water systems contributes to understanding how aniline behaves in various environmental conditions. This knowledge is essential for predicting its fate and transport in aquatic ecosystems, which can inform regulatory policies and pollution control measures .
Summary Table of Applications
Mechanism of Action
Aniline exerts its effects primarily through its ability to undergo electrophilic aromatic substitution reactions. The amino group (-NH2) on the benzene ring activates the ring towards electrophilic attack, making it more reactive than benzene. This activation allows aniline to participate in various substitution reactions, forming a wide range of derivatives .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Aniline and Derivatives
Table 2: Degradation Methods and Efficiencies
Research Findings
Adsorption Behavior
- Aniline vs. p-Chloroaniline : Soil organic matter contributes 79% to aniline adsorption and 77% to p-chloroaniline adsorption, with the latter’s higher hydrophobicity driving stronger binding .
- Activated Carbon Efficiency : Modified carbon (MHM-ACNPs) doubles adsorption capacity for aniline compared to conventional AC, attributed to enhanced surface area and π-π interactions .
Oxidative Degradation
- Subcritical Water Oxidation (SWO) : Achieves near-complete mineralization of aniline (99.21% removal) using H₂O₂ as a green oxidant, outperforming ozonation and electrochemical methods .
- Electrochemical Oxidation : Generates nitrate radicals for direct aniline breakdown, with efficiency rising at higher temperatures (90°C vs. 30°C) .
Environmental Persistence
Q & A
Q. What factors determine the solubility of aniline in aqueous systems, and how can solubility be experimentally quantified?
Aniline's limited solubility in water (~3.4 g/100 mL at 20°C) arises from its hydrophobic aromatic ring, which restricts hydrogen bonding with water. Protonation under acidic conditions (e.g., HCl addition) forms anilinium ions, enhancing solubility. Quantification methods include gravimetric analysis after phase separation or UV-Vis spectroscopy at λ = 280 nm .
Q. What standardized methods are used to detect trace aniline in environmental water samples?
Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, achieving detection limits of 0.05 µg/L. For cost-sensitive applications, spectrophotometric methods using acetylacetone-formaldehyde reagents offer detection limits <0.1 mg/L .
Q. How is polyaniline synthesized from aniline, and what purification steps are critical for high-purity yields?
Polymerization involves oxidizing aniline with ammonium persulfate (APS) in acidic aqueous media (e.g., 1 M HCl). Post-synthesis, washing with ethanol and deionized water (3× each) removes unreacted monomers and oligomers. Pre-treatment via vacuum distillation of aniline minimizes impurities .
Q. What analytical techniques confirm the structural integrity of aniline-derived polymers like polyaniline?
Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., quinoid rings at 1560 cm⁻¹), while X-ray photoelectron spectroscopy (XPS) confirms nitrogen bonding states. Gel-permeation chromatography (GPC) assesses molecular weight distribution .
Advanced Research Questions
Q. How can the photocatalytic degradation efficiency of aniline in wastewater be optimized using experimental design frameworks?
Box-Behnken experimental design with four variables (catalyst concentration, pH, irradiation time, initial aniline concentration) identifies optimal conditions. For MnFe₂O₄/Zn₂SiO₄ catalysts under simulated solar radiation, a 95% degradation rate was achieved at pH 6.5 and 120 min irradiation .
Q. What mechanistic insights explain the enhanced degradation of aniline by ozone micro-nano bubble water (OMNBW) compared to conventional ozone water (OW)?
OMNBW increases hydroxyl radical (•OH) production due to prolonged ozone-water interfacial contact. At pH 3, OMNBW achieves 5.9% higher degradation than OW, though efficiency declines with anions like Cl⁻ (6.4% inhibition) .
Q. How do mutations in aniline dioxygenase genes improve microbial degradation efficiency in contaminated environments?
Site-directed mutagenesis of the Q gene cluster increases enzyme substrate affinity (Km reduction by 40%) and stability under variable aniline concentrations (0.1–10 mM). Recombinant strains show 30% higher degradation rates in soil slurry systems .
Q. What role do phenazine units play in the early-stage oligomerization of aniline during polymerization?
FTIR and GPC analyses reveal that phenazine-rich oligomers form at high pH (pH 8) before transitioning to polyaniline nanotubes at pH < 2. These intermediates are sulfonated, enhancing solubility in chloroform .
Q. How does isotope labeling (e.g., Aniline-¹³C₆) improve metabolic pathway tracing in aniline degradation studies?
Stable isotope-labeled aniline enables precise tracking via LC-MS/MS, distinguishing parent compounds from metabolites. In Pseudomonas spp., ¹³C isotopic enrichment confirmed the TCA cycle as the primary degradation pathway .
Q. What experimental strategies mitigate matrix interference in aniline quantification during wastewater analysis?
Isotope dilution with Aniline-¹³C₆ as an internal standard corrects for ion suppression in LC-MS/MS. For spectrophotometry, pre-treatment with formic acid eliminates interfering aromatic amines .
Data Contradictions and Resolution
- Solubility Variability : Reported solubility values differ slightly due to measurement conditions (e.g., temperature, ionic strength). Consensus data from NIST and independent studies recommend standardized reporting at 25°C .
- Degradation Efficiency : Conflicting inhibition rates for anions (e.g., Cl⁻) in ozone-based systems highlight the need for context-specific optimization, as matrix composition varies by water source .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
